Cas no 609822-00-6 (2,8-Dimethylquinoline-4-carboxylic acid)

2,8-Dimethylquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,8-Dimethylquinoline-4-carboxylic acid
- 2,8-Dimethyl-quinoline-4-carboxylic acid
- 2,8-Dimethyl-4-quinolinecarboxylic acid
- F1962-0264
- MFCD00487554
- F3223-0015
- Z223648260
- DB-028551
- 2,8-dimethylquinoline-4-carboxylicacid
- SCHEMBL16832654
- ALBB-011556
- STK414949
- 609822-00-6
- AKOS000126132
- EN300-235887
- DTXSID90362886
- SB68643
- F88040
- 4-quinolinecarboxylic acid, 2,8-dimethyl-
-
- MDL: MFCD00487554
- インチ: InChI=1S/C12H11NO2/c1-7-4-3-5-9-10(12(14)15)6-8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15)
- InChIKey: CAWHKRVQNJNMNW-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O
計算された属性
- せいみつぶんしりょう: 201.07900
- どういたいしつりょう: 201.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2A^2
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.243
- ふってん: 357.2°C at 760 mmHg
- フラッシュポイント: 169.8°C
- 屈折率: 1.646
- PSA: 50.19000
- LogP: 2.54980
2,8-Dimethylquinoline-4-carboxylic acid セキュリティ情報
2,8-Dimethylquinoline-4-carboxylic acid 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,8-Dimethylquinoline-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB215482-10 g |
2,8-Dimethyl-4-quinolinecarboxylic acid; 95% |
609822-00-6 | 10g |
€727.20 | 2022-06-11 | ||
Enamine | EN300-235887-0.05g |
2,8-dimethylquinoline-4-carboxylic acid |
609822-00-6 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
Enamine | EN300-235887-0.1g |
2,8-dimethylquinoline-4-carboxylic acid |
609822-00-6 | 95% | 0.1g |
$27.0 | 2024-06-19 | |
Life Chemicals | F3223-0015-10μmol |
2,8-dimethylquinoline-4-carboxylic acid |
609822-00-6 | 90%+ | 10μmol |
$103.5 | 2023-07-28 | |
abcr | AB215482-5 g |
2,8-Dimethyl-4-quinolinecarboxylic acid; 95% |
609822-00-6 | 5g |
€430.80 | 2022-06-11 | ||
Chemenu | CM222518-1g |
2,8-Dimethylquinoline-4-carboxylic acid |
609822-00-6 | 95% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM222518-5g |
2,8-Dimethylquinoline-4-carboxylic acid |
609822-00-6 | 95% | 5g |
$*** | 2023-05-30 | |
Life Chemicals | F1962-0264-10g |
2,8-dimethylquinoline-4-carboxylic acid |
609822-00-6 | 95%+ | 10g |
$405.0 | 2023-09-06 | |
abcr | AB215482-1 g |
2,8-Dimethyl-4-quinolinecarboxylic acid; 95% |
609822-00-6 | 1g |
€189.00 | 2022-06-11 | ||
Life Chemicals | F3223-0015-100mg |
2,8-dimethylquinoline-4-carboxylic acid |
609822-00-6 | 90%+ | 100mg |
$372.0 | 2023-07-28 |
2,8-Dimethylquinoline-4-carboxylic acid 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
2,8-Dimethylquinoline-4-carboxylic acidに関する追加情報
2,8-Dimethylquinoline-4-carboxylic acid: A Promising Scaffold in Medicinal Chemistry
2,8-Dimethylquinoline-4-carboxylic acid (CAS No. 609822-00-6) represents a significant advancement in the field of medicinal chemistry, offering unique structural properties and potential therapeutic applications. This compound belongs to the broader class of quinoline derivatives, which are widely recognized for their diverse pharmacological activities. The 2,8-dimethyl functional groups on the quinoline ring contribute to its distinct chemical profile, enhancing its interactions with biological targets. Recent studies have highlighted the importance of quinoline-4-carboxylic acid derivatives in the development of novel therapeutics, particularly in the context of inflammation and cancer research.
Structurally, 2,8-Dimethylquinoline-4-carboxylic acid features a fused benzene and pyridine ring system, with methyl groups at the 2- and 8-positions. The carboxylic acid group at the 4-position provides additional functional versatility, enabling further derivatization. This molecular architecture is critical for modulating biological activity, as the quinoline scaffold is known to interact with various enzymes and receptors. The 2,8-dimethyl substitution pattern may influence the compound's solubility, metabolic stability, and binding affinity to target proteins, making it a valuable candidate for drug development.
Recent advancements in computational chemistry have enabled the exploration of 2,8-Dimethylquinoline-4-carboxylic acid's potential as a lead compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this scaffold exhibit promising anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-κB and MAPK. The quinoline-4-carboxylic acid moiety was found to interact with cytokine receptors, suggesting its role in modulating immune responses. These findings underscore the importance of structural optimization in enhancing the therapeutic potential of this compound.
Experimental studies have further validated the biological relevance of 2,8-Dimethylquinoline-4-carboxylic acid. In a 2024 preclinical investigation, researchers evaluated its antitumor activity against multiple cancer cell lines, including breast and lung carcinoma models. The compound demonstrated significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM. The mechanism of action was attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of ROS (reactive oxygen species) levels. These results highlight the quinoline-4-carboxylic acid scaffold's potential in oncology research.
From a synthetic perspective, the preparation of 2,8-Dimethylquinoline-4-carboxylic acid involves several key steps, including the formation of the quinoline ring and the introduction of the carboxylic acid functionality. A 2023 paper in Organic & Biomolecular Chemistry described a novel catalytic approach using transition metal complexes to selectively introduce the 2,8-dimethyl groups. This method improved the efficiency of the synthesis while maintaining the compound's structural integrity, which is crucial for its biological activity.
The quinoline-4-carboxylic acid core has also been explored in the context of neurodegenerative diseases. A 2024 study published in ACS Chemical Neuroscience investigated its potential as a neuroprotective agent. The compound was shown to reduce oxidative stress in neuronal cells, suggesting its utility in conditions such as Alzheimer's and Parkinson's disease. The 2,8-dimethyl substitutions may enhance the compound's ability to cross the blood-brain barrier, a critical factor in the treatment of central nervous system disorders.
In addition to its therapeutic applications, 2,8-Dimethylquinoline-4-carboxylic acid has been studied for its role in antimicrobial activity. A 2023 report in Antimicrobial Agents and Chemotherapy revealed that derivatives of this scaffold exhibit broad-spectrum antibacterial properties, particularly against multidrug-resistant pathogens. The quinoline-4-carboxylic acid moiety was found to interfere with bacterial cell wall synthesis, offering a novel approach to combat antibiotic resistance. These findings emphasize the compound's potential in the development of next-generation antimicrobial agents.
Environmental and biocompatibility studies are also critical for the application of 2,8-Dimethylquinoline-4-carboxylic acid. A 2024 review in Green Chemistry highlighted the importance of assessing the compound's ecological impact during its development. Researchers emphasized the need for sustainable synthesis methods and biodegradable formulations to minimize environmental risks. These considerations are essential for ensuring the compound's viability in both therapeutic and industrial applications.
The quinoline-4-carboxylic acid scaffold has also been linked to the development of antiviral agents. A 2023 study in Virology Journal explored its potential against RNA viruses, including influenza and coronaviruses. The compound was found to inhibit viral replication by interfering with the host cell's transcription machinery. The 2,8-dimethyl substitutions may enhance the compound's binding affinity to viral proteins, making it a promising candidate for antiviral drug design.
Despite its promising properties, the development of 2,8-Dimethylquinoline-4-carboxylic acid as a therapeutic agent faces several challenges. One major hurdle is the optimization of its pharmacokinetic profile to ensure adequate bioavailability and prolonged half-life. Additionally, the compound's potential side effects, particularly in long-term use, require further investigation. A 2024 clinical trial in Clinical Pharmacology & Therapeutics is currently evaluating its safety and efficacy in human subjects, providing critical insights into its therapeutic potential.
In conclusion, 2,8-Dimethylquinoline-4-carboxylic acid represents a versatile scaffold with significant potential in multiple therapeutic areas. Its structural features, including the 2,8-dimethyl groups and the quinoline-4-carboxylic acid moiety, enable interactions with diverse biological targets. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern drug discovery. As the field of medicinal chemistry advances, the development of 2,8-Dimethylquinoline-4-carboxylic acid into effective therapeutics remains a promising area of exploration.
Further studies are needed to fully elucidate the compound's mechanisms of action and to address challenges related to its synthesis and delivery. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into practical therapies. The continued exploration of 2,8-Dimethylquinoline-4-carboxylic acid highlights the dynamic nature of drug discovery and the potential of the quinoline scaffold in addressing complex medical challenges.
609822-00-6 (2,8-Dimethylquinoline-4-carboxylic acid) 関連製品
- 34058-50-9(2-methyl-1H-Indole-4-carboxylic acid)
- 936074-38-3(2,4-Dimethylquinoline-7-carboxylic acid)
- 892674-22-5(2,7-Dimethylquinoline-4-carboxylic acid)
- 634-37-7(2-methylquinoline-8-carboxylic acid)
- 104175-33-9(2,6-Dimethylquinoline-4-carboxylic acid)
- 634-39-9(2-methylquinoline-5-carboxylic acid)
- 635-80-3(2-Methylquinoline-6-carboxylic acid)
- 634-38-8(2-Methylquinoline-4-carboxylic acid)
- 79660-84-7(6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile)
- 2000175-42-6(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid)
